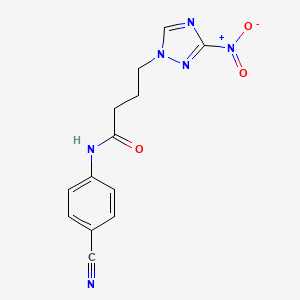

![molecular formula C18H18N2O4 B5083233 N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine CAS No. 6056-06-0](/img/structure/B5083233.png)

N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine involves coupling reactions, where para-ferrocenyl benzoic acid is reacted with amino acid esters using 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocols. This method has been applied in creating a range of N-para-ferrocenyl benzoyl amino acid ethyl esters, showcasing the versatility and efficacy of this synthetic approach in producing complex organic compounds (Savage et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized through various spectroscopic techniques, including NMR and mass spectrometry, and confirmed by X-ray crystallography. The crystal structures of derivatives, such as glycyl and (±)-2-aminobutyric acid derivatives, provide insight into the molecular configuration, intermolecular interactions, and the overall geometry of these complex molecules, highlighting the importance of structural analysis in understanding their chemical behavior (Savage et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine derivatives often result in the formation of new bonds and functional groups, significantly altering their chemical properties. For instance, the reaction of benzoyl isothiocyanate with amino acids such as L-serine, L-proline, D-methionine, and L-alanine highlights the reactivity of these compounds and their potential to form a variety of products, each with unique structural and chemical properties. These reactions are crucial for expanding the utility and applicability of such compounds in different chemical domains (Odame et al., 2015).

Physical Properties Analysis

The physical properties of N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine and its derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental analysis. These properties are influenced by the molecular structure and play a significant role in determining the compound's suitability for various applications, including its behavior in chemical reactions and its interaction with other compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the potential applications and limitations of N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine derivatives. Studies on the reaction mechanisms, such as the esterolytic reactions of benzoyl-CoA derivatives, provide insights into how these compounds interact with other chemical entities, their potential as intermediates in synthesis, and their overall chemical behavior (Webster et al., 1974).

特性

IUPAC Name |

2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11-7-9-13(10-8-11)16(21)20-15-6-4-3-5-14(15)17(22)19-12(2)18(23)24/h3-10,12H,1-2H3,(H,19,22)(H,20,21)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENMGDJRQBEQBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387184 |

Source

|

| Record name | 2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6056-06-0 |

Source

|

| Record name | 2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5083167.png)

![2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide trifluoroacetate](/img/structure/B5083174.png)

![2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5083191.png)

![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5083192.png)

![1,4-dichloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5083201.png)

![N-isobutyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5083203.png)

![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5083205.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5083211.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083222.png)

![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083243.png)

![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)